molecular formula C21H20N4O B2918494 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-83-2

1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2918494
CAS No.: 895002-83-2
M. Wt: 344.418
InChI Key: KLBOSJXPDOXVTI-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidinone family, a class of heterocyclic compounds with diverse pharmacological applications. Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 1 and a 4-methylbenzyl group at position 3.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-4-7-17(8-5-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-9-6-15(2)10-16(19)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOSJXPDOXVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo ring, followed by the introduction of the pyrimidinone moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 2,4-dimethylphenyl (1), 4-methylbenzyl (5) C21H20N4O ~344.4* N/A High lipophilicity, dual methyl groups
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 3,5-dimethylphenyl (1) C13H12N4O 240.26 N/A Symmetric methyl groups
5-[(4-Methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 4-methoxybenzyl (5) C14H12N4O2 276.27 N/A Electron-rich methoxy group
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl, 4-fluoro-2-hydroxyphenyl (1) C17H17FN4O2 346.35 N/A Bulky tert-butyl, polar hydroxyl
N-[(Benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 3,4-dimethylphenyl (1), benzodioxolylmethyl acetamide (5) C25H23N5O4 469.49 N/A Extended conjugation, benzodioxole

*Calculated based on structural similarity.

Key Observations:

Lipophilicity : The target compound’s dual methyl groups (2,4-dimethylphenyl and 4-methylbenzyl) enhance lipophilicity compared to analogs with methoxy or hydroxyl groups . This property may improve membrane permeability but reduce aqueous solubility.

Steric Effects : The tert-butyl group in ’s compound increases steric bulk, which may hinder binding to compact active sites but improve metabolic stability .

Physicochemical Properties

  • Melting Points : Related compounds () show melting points between 134–178°C, suggesting the target compound may fall within this range .
  • Solubility : The 4-methoxy analog () likely has higher solubility in polar solvents than the target compound due to its methoxy group .

Biological Activity

1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C35H33N7O9S2\text{C}_{35}\text{H}_{33}\text{N}_{7}\text{O}_{9}\text{S}_{2}
  • Molecular Weight : 759.808 g/mol
  • CAS Number : 79665-31-9
  • InChI Key : 1/C35H33N7O9S2/c1-19-6-11-26(12-7-19)42-35(45)32(22(4)41-42)39-37-24-9-13-27(30(17-24)52(46,47)48)28-14-10-25(18-31(28)53(49,50)51)38-40-33(23(5)43)34(44)36-29-15-8-20(2)16-21(29)3/h6-18,32-33H,1-5H3,(H,36,44)(H,46,47,48)(H,49,50,51)

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo-pyrimidine derivatives. In particular, compounds similar to the target compound have shown activity against HIV. For instance, a structure–activity relationship (SAR) study indicated that certain modifications to the pyrazolo-pyrimidine scaffold enhance antiviral efficacy without significant cytotoxicity .

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Pyrazolo-pyrimidines have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives with similar structural motifs exhibited significant inhibition of cancer cell proliferation in vitro . The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.

Antibacterial Activity

Some derivatives of pyrazolo-pyrimidines have also shown antibacterial properties. The introduction of specific substituents on the phenyl rings can enhance activity against Gram-positive and Gram-negative bacteria. For example, compounds with electron-donating groups have been noted to increase antibacterial potency .

Structure–Activity Relationship (SAR)

A detailed SAR analysis reveals that the position and nature of substituents on the phenyl rings significantly influence biological activity. The presence of methyl groups at positions 2 and 4 on one ring enhances lipophilicity and may improve membrane penetration .

Substituent Position Effect on Activity
Methyl2Increases lipophilicity
Methyl4Enhances binding affinity
Dimethyl2 & 4Potentially synergistic effects

Case Studies

  • Antiviral Screening : A recent screening of a library of pyrazolo-pyrimidines identified several compounds with promising activity against HIV. The lead compound demonstrated an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity .
  • Anticancer Research : In vitro studies showed that a related compound induced apoptosis in HepG2 liver cancer cells with an IC50 value in the low micromolar range. This suggests that structural modifications could lead to enhanced efficacy against specific cancer types .

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